methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate typically involves the reaction of a suitable cyclopropane derivative with a cyanating agent. One common method includes the use of copper iodide as a catalyst in a mixed solution of acetonitrile and methanol, followed by the addition of the cyclopropane derivative . The reaction is carried out at elevated temperatures, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: The cyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can inhibit or activate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
Uniqueness
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and interaction profiles.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-,9-/m0/s1 |
InChI Key |
FYWPCWIURWMMFL-CBAPKCEASA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C#N)C(=O)OC |
Canonical SMILES |
CC(C)C1CC1(C#N)C(=O)OC |
Origin of Product |
United States |
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